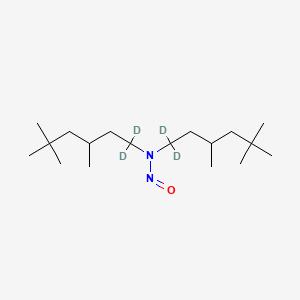

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4

概要

説明

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4: is a deuterated derivative of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine. This compound belongs to the class of nitrosamines, which are known for their potential use as nitric oxide donors. The deuterated form is often used in scientific research to study the behavior and properties of the non-deuterated compound under various conditions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 typically involves the nitrosation of N,N-di(3,5,5-trimethylhexyl)amine-d4. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually performed at low temperatures to prevent the decomposition of the nitrosamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.

化学反応の分析

Types of Reactions:

Oxidation: N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Oxidized nitrosamines or nitramines.

Reduction: Corresponding amines.

Substitution: Products with different functional groups replacing the nitroso group.

科学的研究の応用

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 is used in various scientific research applications, including:

Chemistry: As a model compound to study the behavior of nitrosamines and their reactions.

Biology: To investigate the biological effects of nitrosamines, including their potential carcinogenicity.

Medicine: As a nitric oxide donor in studies related to cardiovascular diseases and other conditions where nitric oxide plays a role.

Industry: Used in the development of new materials and chemicals, particularly in the field of polymer chemistry.

作用機序

The mechanism of action of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The compound interacts with molecular targets such as guanylate cyclase, leading to the activation of signaling pathways that mediate its effects.

類似化合物との比較

- N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine

- N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d3

- N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d2

Comparison: N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 is unique due to the presence of deuterium atoms, which makes it useful for isotopic labeling studies. This allows researchers to track the compound and its metabolites more accurately in various experimental settings. The deuterated form also exhibits slightly different physical and chemical properties compared to its non-deuterated counterparts, which can be advantageous in certain research applications.

生物活性

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 is a nitrosamine compound that has garnered attention due to its potential biological activity, particularly in the context of carcinogenicity. This article aims to provide a detailed overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H34D4N2O

- Molecular Weight : 302.53 g/mol

- CAS Number : 1346603-10-8

- Purity : >95% (HPLC)

- Storage Temperature : +4°C

The compound belongs to the class of N-nitrosamines, which are known for their mutagenic and carcinogenic properties. The presence of deuterium (D4) indicates it is a stable isotope-labeled version, often used in analytical chemistry for tracing and quantification purposes.

N-nitrosamines, including this compound, typically exert their biological effects through several mechanisms:

- Metabolic Activation : Upon entering biological systems, nitrosamines are metabolically activated to form reactive intermediates that can alkylate DNA. This process is crucial as it leads to the formation of DNA adducts that can cause mutations.

- DNA Alkylation : The alkylation of DNA can disrupt normal cellular processes and lead to carcinogenesis. The specific sites of alkylation and the resulting DNA damage are critical determinants of the compound's mutagenic potential.

- Cellular Response : The interaction with cellular macromolecules can trigger various signaling pathways, including those involved in inflammation and cell survival.

Biological Activity and Carcinogenic Potential

Research has shown that N-nitrosamines are potent carcinogens. For example:

- Carcinogenicity Studies : In vivo studies have demonstrated that certain nitrosamines induce tumors in various animal models. The specific tumor types and incidence rates depend on factors such as the dosage and duration of exposure.

- Structure-Activity Relationships (SAR) : Investigations into SAR indicate that the presence of bulky alkyl groups (like those in trimethylhexyl) can influence the potency of nitrosamines. Compounds with more sterically hindered structures may exhibit different metabolic pathways and levels of toxicity.

Case Studies

- Study on Tumor Induction : In a study examining various nitrosamines, it was found that compounds similar to this compound induced tumors in laboratory animals when administered at specific doses over time. For instance, a related compound demonstrated a 70% incidence of liver tumors in rats after chronic exposure.

- Mutagenicity Testing : Ames tests conducted on related nitrosamines have shown significant mutagenic activity, suggesting that this compound could possess similar properties.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C18H34D4N2O |

| Molecular Weight | 302.53 g/mol |

| CAS Number | 1346603-10-8 |

| Purity | >95% (HPLC) |

| Storage Temperature | +4°C |

| Carcinogenicity | Potent (based on analogs) |

| Mechanism | DNA alkylation |

特性

IUPAC Name |

N,N-bis(1,1-dideuterio-3,5,5-trimethylhexyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N2O/c1-15(13-17(3,4)5)9-11-20(19-21)12-10-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3/i11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXCREYHJGJFGI-AREBVXNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN(CCC(C)CC(C)(C)C)N=O)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C)CC(C)(C)C)N(C([2H])([2H])CC(C)CC(C)(C)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858205 | |

| Record name | N,N-Bis[3,5,5-trimethyl(1,1-~2~H_2_)hexyl]nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346603-10-8 | |

| Record name | N,N-Bis[3,5,5-trimethyl(1,1-~2~H_2_)hexyl]nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。